4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole

Catalog No.
S15977646
CAS No.
M.F
C11H11BrN2
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole

Product Name

4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole

IUPAC Name

4-bromo-1-methyl-5-(4-methylphenyl)pyrazole

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C11H11BrN2/c1-8-3-5-9(6-4-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3

InChI Key

ZJOOJTCACDBFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)Br

4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole is a substituted pyrazole compound characterized by the presence of a bromine atom at the 4-position and a p-tolyl group at the 5-position of the pyrazole ring. This compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity. The molecular formula for this compound is C11H10BrN3, and it has a molecular weight of approximately 252.12 g/mol.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction: The compound can be oxidized to yield oxides or reduced to remove the bromine atom.
  • Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include sodium azide or potassium cyanide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

This compound exhibits a range of biological activities, making it of interest in medicinal chemistry. Pyrazoles, in general, are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. Research has shown that derivatives of pyrazole can act as inhibitors of various enzymes, including monoamine oxidase B, which is relevant in treating neurodegenerative diseases . Additionally, compounds similar to 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole have been tested for their anti-tubercular and anti-microbial properties .

The synthesis of 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole typically involves the bromination of 5-(p-tolyl)-1H-pyrazole using N-bromosuccinimide as the brominating agent in a solvent such as dichloromethane. The reaction is generally performed at room temperature, followed by purification through recrystallization.

Industrial Production

In industrial settings, the synthesis may be scaled up using automated systems to enhance yield and purity. Continuous flow reactors are often employed to improve efficiency and scalability.

4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole serves various applications:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing pharmaceutical compounds with therapeutic potential.
  • Material Science: The compound is explored for developing new materials with specific electronic or optical properties.
  • Biological Studies: It acts as a probe in biochemical assays to investigate enzyme interactions and cellular pathways.
  • Industrial

The mechanism of action for 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole largely depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the bromine atom and the pyrazole ring structure is crucial for binding to active sites on these targets, thereby modulating biological pathways .

Several compounds share structural similarities with 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole:

  • 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine
  • 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine
  • 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of 4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole lies in the specific positioning of the bromine atom and the p-tolyl group on the pyrazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable for targeted applications in both research and industry .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

250.01056 g/mol

Monoisotopic Mass

250.01056 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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